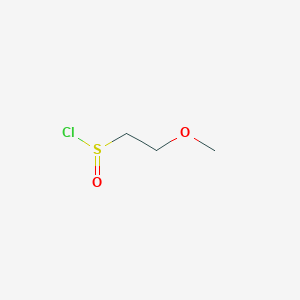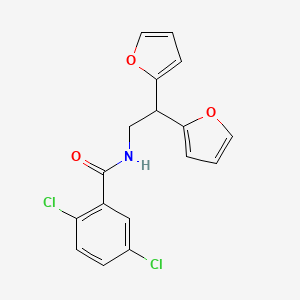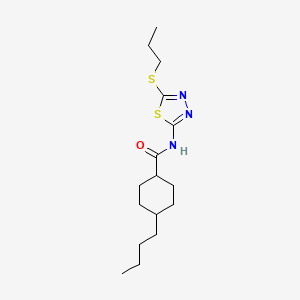
3-Chloro-5-(3-fluorophenyl)isothiazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-Chloro-5-(3-fluorophenyl)isothiazole-4-carbonitrile is a derivative of isothiazole, a heterocyclic compound containing both sulfur and nitrogen in the ring. While the specific compound is not directly discussed in the provided papers, the general class of isothiazole derivatives is known for its broad spectrum of biological activities, including antiviral properties as seen in similar compounds .
Synthesis Analysis
The synthesis of isothiazole derivatives can be achieved through various methods. One such method involves the ring transformation of (4-chloro-5H-1,2,3-dithiazol-5-ylidene)acetonitriles to yield 3-haloisothiazole-5-carbonitriles, which are structurally related to the compound of interest. This transformation can be mediated using halogenating agents such as HBr, HCl, or BnEt3NCl and can result in good to excellent yields . Although the specific synthesis of 3-Chloro-5-(3-fluorophenyl)isothiazole-4-carbonitrile is not detailed, the methodologies discussed could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of isothiazole derivatives can be confirmed using single crystal X-ray structures, as demonstrated for related compounds in the literature. These structures help in confirming the stereochemistry of the exocyclic ethene bond, which is a crucial aspect of the molecular geometry and could influence the compound's reactivity and biological activity .
Chemical Reactions Analysis
Isothiazole derivatives can undergo various chemical reactions, including alkylation, as seen in the synthesis of a series of 3-methylthio-5-aryl-4-isothiazolecarbonitriles. These reactions are typically performed in the presence of acetone and suitable bromides, leading to the formation of compounds with potential antiviral activity . The reactivity of the 3-Chloro-5-(3-fluorophenyl)isothiazole-4-carbonitrile could be inferred to be similar, allowing for further functionalization and exploration of its chemical properties.
Physical and Chemical Properties Analysis
科学的研究の応用
Regiospecific Suzuki Coupling
3,5-Dichloroisothiazole-4-carbonitrile reacts with aryl- and methylboronic acids to produce 3-chloro-5-(aryl and methyl)-isothiazole-4-carbonitrile regiospecifically. These reactions highlight the compound's role in regiospecific Suzuki coupling processes, optimized across various bases, phase transfer agents, and palladium catalysts, showcasing the chemical's versatility in organic synthesis (Christoforou, Koutentis, & Rees, 2003).
Reactions with Secondary Dialkylamines
3-Bromoisothiazole-5-carbonitriles demonstrate high reactivity with secondary dialkylamines, leading to the formation of 3-amino-substituted derivatives. These reactions underscore the compound's applicability in generating aminoisothiazoles, a class of compounds useful in various chemical transformations (Kalogirou & Koutentis, 2014).
Isothiazole C-C Coupling Chemistry
Regioselective palladium-catalyzed coupling reactions starting from 3,5-dichloro- or dibromoisothiazole-4-carbonitriles yield 3-halo-5-(hetero/aryl, alkenyl, and alkynyl)isothiazoles. This application highlights the role of these compounds in synthesizing a variety of substituted isothiazoles, contributing to the development of new materials and chemical intermediates (Christoforou & Koutentis, 2006).
Structural and Vibrational Properties
The study of structural, topological, and vibrational properties of an isothiazole derivatives series with antiviral activities using DFT calculations provides insight into their reactivities and behaviors in gas and aqueous solution phases. This research demonstrates the potential pharmaceutical applications of these compounds beyond their structural significance, focusing on their ability to traverse biological membranes rapidly (Romani, Márquez, Márquez, & Brandán, 2015).
Safety and Hazards
特性
IUPAC Name |
3-chloro-5-(3-fluorophenyl)-1,2-thiazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClFN2S/c11-10-8(5-13)9(15-14-10)6-2-1-3-7(12)4-6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORMCPNVGQGESG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C(=NS2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3-fluorophenyl)isothiazole-4-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

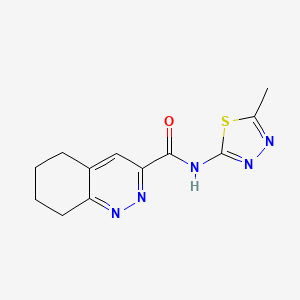
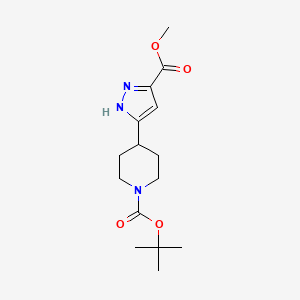
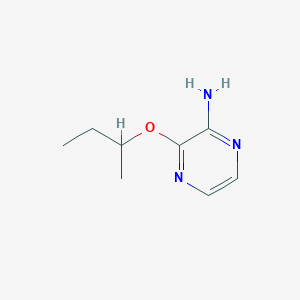


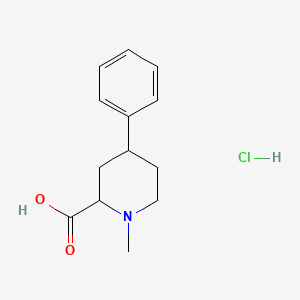
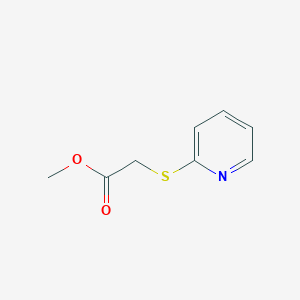
![(2-((6-Methylpyridin-2-yl)amino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2504309.png)
![(2R)-2-[4-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2504312.png)
![2-(oxiran-2-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2504313.png)
![N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B2504314.png)
